13-Norleucine-motilin

Beschreibung

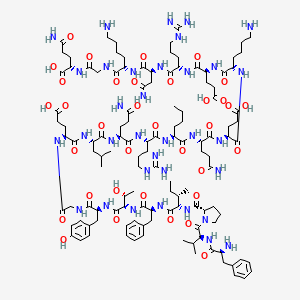

Structure

2D Structure

Eigenschaften

CAS-Nummer |

55524-56-6 |

|---|---|

Molekularformel |

C121H190N34O35 |

Molekulargewicht |

2681.0 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C121H190N34O35/c1-9-11-29-73(103(173)144-78(39-45-88(125)158)109(179)146-81(44-50-96(168)169)110(180)141-74(31-19-21-52-123)104(174)145-80(43-49-95(166)167)111(181)143-76(33-23-54-134-121(131)132)106(176)149-86(60-91(128)161)113(183)139-72(30-18-20-51-122)101(171)135-62-93(163)138-82(119(189)190)41-47-90(127)160)140-105(175)75(32-22-53-133-120(129)130)142-108(178)79(40-46-89(126)159)147-112(182)83(56-63(3)4)148-107(177)77(42-48-94(164)165)137-92(162)61-136-102(172)84(59-69-35-37-70(157)38-36-69)150-117(187)99(66(8)156)154-114(184)85(58-68-27-16-13-17-28-68)151-116(186)98(65(7)10-2)153-115(185)87-34-24-55-155(87)118(188)97(64(5)6)152-100(170)71(124)57-67-25-14-12-15-26-67/h12-17,25-28,35-38,63-66,71-87,97-99,156-157H,9-11,18-24,29-34,39-62,122-124H2,1-8H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,175)(H,141,180)(H,142,178)(H,143,181)(H,144,173)(H,145,174)(H,146,179)(H,147,182)(H,148,177)(H,149,176)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1 |

InChI-Schlüssel |

KZRIHOQQFLDIGO-HYOAWBISSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Kanonische SMILES |

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Analog Design for Motilin System Studies

Solid-Phase Peptide Synthesis Techniques for Motilin Analogues

The primary method for synthesizing motilin analogues, including 13-Norleucine-motilin, is Solid-Phase Peptide Synthesis (SPPS). This technique, originally developed by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain on an insoluble polymer support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of motilin analogues due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.

The synthesis of this compound via Fmoc-SPPS involves a series of repetitive cycles, each consisting of three main steps:

Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This exposes the free amine for the next coupling reaction.

Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (in this case, the sequence would include Fmoc-Nle-OH at position 13) is activated to facilitate the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the solid support. The completion of the coupling reaction is often monitored by a qualitative colorimetric test, such as the Kaiser test.

Washing: Following each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the motilin sequence until the full-length peptide is assembled. The choice of solid support is crucial and depends on the desired C-terminal functionality. For instance, a p-hydroxymethylphenylacetic acid (HMPA) substituted resin can be used. acs.org

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid "cocktail," most commonly containing trifluoroacetic acid (TFA) along with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions with sensitive amino acid residues. acs.org The crude synthetic peptide is then precipitated from the cleavage mixture, typically with cold diethyl ether.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Resin Swelling | N,N-dimethylformamide (DMF) | To allow reagents to access the reactive sites on the resin. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. |

| Amino Acid Coupling | Fmoc-protected amino acid, DIC/HOBt or HBTU/DIPEA | Formation of the peptide bond. |

| Cleavage and Deprotection | Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/TIS/water) | Release of the peptide from the resin and removal of side-chain protecting groups. |

Strategies for Designing this compound Fragments and Substituted Analogues for Structure-Function Studies

Structure-function studies are essential to understand which parts of the motilin molecule are responsible for its biological activity. The synthesis of fragments and substituted analogues of this compound allows researchers to dissect the roles of different amino acid residues and regions of the peptide.

One key strategy is the synthesis of truncated analogues , where portions of the N-terminus or C-terminus are systematically removed. Studies on motilin have revealed that the N-terminal region is crucial for receptor binding and biological activity. nih.gov For example, fragments corresponding to the N-terminal sequence of motilin have been shown to retain significant contractile activity. nih.gov

Furthermore, the design of substituted analogues involves replacing specific amino acids with other natural or unnatural amino acids to probe the effects of properties like side-chain size, charge, and hydrophobicity. The substitution of methionine at position 13 with norleucine is itself an example of this strategy, aimed at improving chemical stability. Other substitutions can be made to explore their impact on receptor affinity and efficacy. For instance, the design of novel tetra-peptide motilin agonists has been based on structure-activity relationship studies of the parent molecule. nih.gov

Structure-function relationship studies have indicated that the motilin sequence can be divided into three distinct regions with different functions:

N-terminal region (residues 1-7): This is considered the minimum basic structure for binding and biological activity. nih.gov

Transit region (residues 8-9): This region connects the N-terminal and C-terminal parts of the peptide. nih.gov

| Strategy | Example Modification | Rationale | Observed Effect (General for Motilin) |

|---|---|---|---|

| N-terminal Truncation | Synthesis of Motilin(1-12) | To determine the minimal sequence required for activity. | Reduced but still significant biological activity. |

| C-terminal Truncation | Synthesis of Motilin(1-18) | To assess the role of the C-terminus in activity and stability. | Often retains high biological activity. |

| Amino Acid Substitution | [Nle13]-Motilin | To improve stability against oxidation compared to Met13. | Maintains biological activity. nih.gov |

| Alanine (B10760859) Scanning | Replacement of Phe1 with Ala | To identify key residues for receptor interaction. | Significant loss of activity. |

Chromatographic and Spectroscopic Methods for Synthetic Peptide Characterization

Following synthesis and cleavage, the crude this compound must be purified and its identity and purity confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

The primary method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this technique, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the components. The more hydrophobic a peptide is, the longer it is retained on the column. The fractions corresponding to the desired peptide, as identified by their retention time, are collected. The purity of the final product can also be assessed by analytical RP-HPLC, where a sharp, single peak indicates a high degree of purity.

Spectroscopic Methods:

Once purified, the identity of the synthetic this compound is confirmed using spectroscopic methods:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for peptides. The experimentally measured molecular weight should match the calculated theoretical mass of this compound. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the masses of the resulting fragments, thus confirming the correct amino acid sequence. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used for the detection and quantification of motilin. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex and time-consuming than MS, NMR spectroscopy can provide detailed information about the three-dimensional structure and dynamics of the peptide in solution. Techniques like 1H-NMR and 2D-NMR (e.g., COSY, TOCSY, NOESY) can be used to assign the resonances of all the protons in the peptide and to determine through-bond and through-space connectivities, which can be used to calculate the peptide's solution structure. NMR has been used to study the dynamics of motilin. nih.gov

The combination of these analytical techniques is essential to ensure that the synthetic this compound is of high purity and has the correct chemical structure before it is used in biological assays.

| Technique | Purpose | Information Obtained |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | Separation of the target peptide from impurities; determination of purity based on peak area. |

| Mass Spectrometry (MS) | Identity Confirmation | Precise molecular weight of the peptide. |

| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Amino acid sequence of the peptide. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Analysis | Three-dimensional structure and dynamics of the peptide in solution. |

Structural Elucidation and Conformational Analysis of Motilin Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation

Solid-state NMR (SSNMR) has also emerged as a valuable tool for the structural analysis of peptides, with no inherent limitation on molecular weight. mit.edu This technique is particularly useful for studying peptides in different environments that mimic biological membranes. mdpi.com SSNMR experiments can determine interatomic distances, such as those between 13C and 15N nuclei, and define torsion angle constraints, which are then used to calculate a high-resolution three-dimensional structure. mit.edu

NMR relaxation studies, particularly measuring natural-abundance 13C T1 and Nuclear Overhauser Effect (NOE) data, can provide insights into the molecular motion of peptide backbones and side chains. nih.gov These measurements help to characterize the flexibility and dynamics of the peptide, which are often crucial for its biological function. unc.edunih.gov While specific NMR-derived structures for 13-Norleucine-motilin are not extensively detailed in the literature, the application of these well-established techniques provides the foundational methodology for its structural determination. The data obtained from such analyses are critical for understanding how the peptide folds and interacts with its receptor.

Table 1: NMR Parameters Used in Peptide Structural Analysis

| Parameter | Information Obtained | Typical Application |

|---|---|---|

| Chemical Shifts | Local electronic environment of nuclei | Initial characterization and secondary structure prediction. |

| NOE (Nuclear Overhauser Effect) | Through-space proximity of protons (<5 Å) | Distance constraints for 3D structure calculation. nih.gov |

| J-Couplings (Scalar Couplings) | Through-bond connectivity and dihedral angles | Torsion angle constraints for defining backbone and side-chain conformation. |

| Relaxation Data (T1, T2) | Molecular motion and dynamics on ps-ns timescale | Assessment of flexibility and conformational entropy. unc.edunih.gov |

| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints | Refinement of global structure and orientation in aligned media. |

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy in Conformational Studies

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are widely used techniques to analyze the secondary structure of peptides and proteins. nih.gov These methods provide global information about the relative proportions of α-helices, β-sheets, turns, and random coil conformations within the peptide structure.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com For peptides, the chromophore is the amide bond, and the resulting CD spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.

α-helical structures typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm.

Random coil conformations are characterized by a strong negative band near 200 nm.

FTIR spectroscopy measures the absorption of infrared light, which excites molecular vibrations. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. The frequency of this band shifts depending on the hydrogen-bonding pattern within the peptide, allowing for the differentiation of various structural motifs. nih.gov

Studies on native motilin have utilized CD spectroscopy to monitor structural changes induced by different environments. nih.gov These studies demonstrate that while motilin may be largely unstructured in aqueous solution, it can adopt a more ordered, α-helical conformation in membrane-mimicking environments. nih.gov Given the conservative nature of the methionine to norleucine substitution, it is expected that this compound would exhibit similar conformational behavior.

Analysis of Conformational Preferences in Model Membrane Environments

The biological activity of motilin and its analogues is initiated by binding to the motilin receptor, a G protein-coupled receptor embedded within the cell membrane. researchgate.netnih.govresearchgate.net Therefore, understanding the peptide's conformation in a membrane-like environment is crucial. Model membrane environments, such as micelles and bicelles, are often used for these studies.

A study using CD spectroscopy investigated the conformational behavior of porcine motilin in various reversed micellar systems. nih.gov The results showed that motilin's secondary structure is highly dependent on the environment:

In aqueous solution, motilin exhibits a largely random coil structure.

In reversed micelles, particularly at low water content, motilin adopts a significant α-helical structure. nih.gov

The surface charge of the micelles was also found to be important for the association between motilin and the hydrated micellar surface, with stabilization of α-helical structures observed specifically in negatively charged reversed micelles. nih.gov

This induced helicity in a hydrophobic environment is a common feature of many peptide hormones that bind to membrane receptors. The N-terminal region of motilin is critical for binding and activity, while the C-terminal region is believed to form an α-helix that stabilizes this interaction. nih.govnih.gov The transition from a flexible, random coil in the aqueous phase to a more rigid, helical structure upon approaching the membrane is likely a key step in the receptor recognition and binding process. This compound, as a stable analogue, is an ideal candidate for such studies to precisely map these conformational changes. nih.gov

Table 2: Conformational States of Motilin in Different Environments

| Environment | Predominant Secondary Structure | Technique | Reference |

|---|---|---|---|

| Aqueous Buffer | Random Coil | Circular Dichroism | nih.gov |

| Reversed Micelles (low water) | α-Helix | Circular Dichroism | nih.gov |

Role of Specific Amino Acid Residues in Motilin Peptide Folding and Stability

The sequence of amino acids in a peptide dictates its folding, stability, and ultimately, its function. nih.govsemanticscholar.org In motilin, specific residues and regions have been identified as crucial for its activity. Structure-function relationship studies have indicated three distinct regions in the motilin sequence: the N-terminal region (residues 1-7) for binding and activity, a transition region (residues 8-9), and a C-terminal region (residues 10-22) that forms an α-helix to stabilize the interaction with the receptor. nih.gov

The substitution of a single amino acid can significantly impact a peptide's properties. The replacement of methionine at position 13 with norleucine is a key example. Methionine is susceptible to oxidation, which can alter the peptide's conformation and reduce its biological activity. Norleucine is a non-coded, isosteric analogue of methionine, meaning it has a similar size and shape but lacks the sulfur atom, thus preventing oxidation. This substitution results in a chemically more stable molecule while preserving the structural and biological properties of the native peptide. nih.govnih.gov

The flexibility of certain amino acid residues is also critical for the folding and binding process. semanticscholar.orgresearchgate.net The ability of a peptide to transition from a disordered state to an ordered one upon binding is an important aspect of its function. researchgate.net The hydrophobic character of the residues in the N-terminal pentapeptide of motilin (F-V-P-I-F) is essential for its insertion into a hydrophobic pocket of the motilin receptor. nih.gov The stability of the C-terminal α-helix, influenced by its constituent amino acids, is then vital for anchoring the peptide and enabling receptor activation. nih.gov The use of stable analogues like this compound allows researchers to decouple the effects of chemical degradation from conformational changes, providing a clearer picture of the structural determinants of motilin's function.

Motilin Receptor Ligand Binding and Kinetic Analysis

Characterization of Motilin Receptor (MLN-R/GPR38) Binding Sites

The motilin receptor, also known as G protein-coupled receptor 38 (GPR38), is the specific target for motilin and its analogs like 13-Norleucine-motilin. reprocell.com First identified in the human gastrointestinal system, the primary structure of the human motilin receptor consists of 412 amino acids, forming a tertiary structure with seven transmembrane domains. reprocell.com The N-terminal of the receptor is essential for its binding capacity. reprocell.com

Gene expression analysis reveals that MLN-R is highly expressed in the gastrointestinal tract, with the highest concentration of receptors found in the antrum of the stomach. physiology.org Within the antrum, the receptors are predominantly located on neural preparations rather than on smooth muscle cells. physiology.org This suggests the existence of distinct receptor subtypes, often referred to as "n" (neuronal) and "m" (muscular) subtypes, which exhibit different pharmacological characteristics. reprocell.comnih.gov Studies comparing human and rabbit tissues have shown that while the affinity for motilin itself can be similar, the affinities for various motilin analogs and other ligands can differ significantly, indicating structural differences in the receptors between species. physiology.org

Radioligand Binding Assays with this compound

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and its receptor. These assays measure the binding of a radioactively labeled ligand to determine the receptor density (Bmax) and the ligand's binding affinity (Kd). revvity.com The Kd represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium; a lower Kd value signifies higher affinity. revvity.com

In the context of the motilin receptor, studies have utilized ¹²⁵I-labeled motilin to characterize binding sites in human tissues. physiology.org In membranes prepared from the human antrum, the highest concentration of motilin receptors was found in the neural synaptosome fraction, with a maximal binding capacity (Bmax) of 251.9 ± 27.9 fmol/mg of protein. physiology.org In these experiments, nonspecific binding, determined in the presence of a high concentration of unlabeled porcine motilin, accounted for 15–50% of the total binding. physiology.org

Competition binding assays, a variation of radioligand assays, are used to determine the affinity of unlabeled ligands by measuring their ability to displace a radioligand. The results are often expressed as an IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding), which can be converted to an inhibition constant (Ki). A study comparing the binding of motilin fragments and erythromycin (B1671065) to antral nerve fractions from humans and rabbits provided pIC50 values, which reflect the negative logarithm of the IC50.

| Compound | pIC50 in Human Antrum | pIC50 in Rabbit Antrum |

|---|---|---|

| Motilin-(1-22) | 9.00 ± 0.02 | 9.00 ± 0.03 |

| Motilin-(1-19) | 9.20 ± 0.02 | 9.01 ± 0.08 |

| Motilin-(1-15) | 8.74 ± 0.06 | 8.86 ± 0.05 |

| Motilin-(1-12) | 7.37 ± 0.03 | 8.28 ± 0.22 |

| Erythromycin | 6.09 ± 0.03 | 6.52 ± 0.04 |

Data sourced from a study on motilin binding in human and rabbit antral nerve fractions. physiology.org pIC50 is the negative logarithm of the concentration of a substance that inhibits a specific biological function by 50%.

Bioluminescent and Fluorescent Binding Assays for Ligand-Receptor Interaction Studies

Modern drug discovery increasingly relies on non-radioactive methods for studying ligand-receptor interactions, such as bioluminescent and fluorescent binding assays. These techniques offer advantages in safety, cost, and suitability for high-throughput screening. nih.govfrontiersin.org

Bioluminescence-based assays, particularly those using engineered luciferases like NanoLuc (Nluc), provide high sensitivity and a broad dynamic range. nih.gov One common application is the Bioluminescence Resonance Energy Transfer (BRET) assay. nih.gov In a BRET-based ligand binding assay, the receptor can be tagged with a luciferase (the BRET donor), and a ligand is conjugated to a fluorophore (the BRET acceptor). When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer that can be measured as a light signal. acs.org While this technology has been applied to a wide range of G protein-coupled receptors (GPCRs), specific studies detailing a BRET assay for this compound binding are not yet prevalent in the literature. nih.govpnas.org

Fluorescent binding assays utilize ligands conjugated to a fluorophore to study binding events. Techniques like Fluorescence Polarization (FP) measure the change in the rotational speed of a fluorescent ligand upon binding to its much larger receptor. frontiersin.orgumich.edu A small, free-tumbling ligand has low polarization, while the large, slow-tumbling receptor-ligand complex has high polarization. umich.edu This change in polarization can be used to determine binding affinity and kinetics. frontiersin.org Another method, Fluorescence Resonance Energy Transfer (FRET), operates on a principle similar to BRET, using two fluorophores to detect proximity upon binding. nih.gov These methods are well-established for other GPCRs and represent powerful tools that could be adapted to investigate the interaction between this compound and the motilin receptor. frontiersin.orgnih.gov

Kinetic Determination of this compound Receptor Association and Dissociation

Beyond binding affinity at equilibrium (Kd), the kinetics of how a ligand binds and unbinds from its receptor are critical determinants of its pharmacological effect. These kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.com

Association Rate (kon): This constant describes the rate at which the ligand binds to the receptor. A faster 'on-rate' can contribute to a more rapid onset of action. excelleratebio.com

Dissociation Rate (koff): This constant represents the rate at which the ligand-receptor complex falls apart. A slower 'off-rate' results in a longer period of receptor occupancy, which can lead to a prolonged duration of action, a concept known as drug-target residence time. excelleratebio.com

The equilibrium dissociation constant, Kd, is fundamentally a ratio of these two kinetic rates (Kd = koff/kon). excelleratebio.com Therefore, two compounds can have the same binding affinity (Kd) but vastly different kinetic profiles and, consequently, different pharmacological behaviors in a dynamic biological system. excelleratebio.com While in vitro functional studies have noted different response kinetics between motilin analogs and other agonists like erythromycin, suggesting distinct interactions with the receptor, specific kon and koff values for this compound have not been extensively reported in the scientific literature. mdpi.com Determining these kinetic parameters, often through advanced techniques like surface plasmon resonance or kinetic radioligand binding studies, remains an important area for future research to fully understand the pharmacodynamics of this compound.

Cellular and Molecular Mechanisms of 13 Norleucine Motilin Action

Agonist-Induced Receptor Activation and Signal Transduction Pathways

The binding of 13-Norleucine-motilin to the motilin receptor triggers a conformational change in the receptor, initiating intracellular signaling cascades that are primarily coupled through heterotrimeric G proteins reprocell.comguidetopharmacology.orgglpbio.com. This activation leads to profound effects on cellular ion concentration and enzymatic activity, culminating in smooth muscle contraction.

A primary consequence of motilin receptor activation is a rapid increase in the concentration of intracellular free calcium ([Ca²⁺]i) nih.govnih.gov. This process is fundamental to the contractile response of GI smooth muscle cells. Studies have demonstrated that motilin agonists dose-dependently increase [Ca²⁺]i nih.gov. This calcium elevation is sourced from two distinct pools: release from intracellular stores and influx from the extracellular space nih.govnih.gov.

The signaling pathway begins with the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) nih.govnih.gov. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol nih.govnih.gov. Additionally, evidence suggests that Ca²⁺ is released from stores via ryanodine (B192298) receptors nih.gov. This initial release is supplemented by an influx of extracellular Ca²⁺, a process that is significantly suppressed by calcium channel antagonists like verapamil (B1683045) nih.gov. The critical role of calcium is underscored by findings that the contractile response to motilin agonists is abolished by calcium antagonists nih.gov.

Research comparing various motilin receptor agonists has quantified their potency in inducing Ca²⁺ release. The potency is often expressed as the pEC₅₀ value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Agonist | pEC₅₀ for Ca²⁺ Release |

| Motilin | 9.39 |

| ABT-229 | 8.46 |

| Erythromycin-A (EM-A) | 7.11 |

Data sourced from studies on Chinese hamster ovary (CHO)-K1 cells expressing the human motilin receptor nih.gov.

The motilin receptor couples to specific families of heterotrimeric G proteins to exert its effects. Upon agonist binding, the receptor selectively activates G proteins of the Gαq/11 and Gα₁₂/₁₃ subfamilies guidetopharmacology.orgnih.gov. This dual coupling initiates distinct but coordinated signaling cascades that mediate both the initial, transient phase and the subsequent, sustained phase of smooth muscle contraction nih.gov.

The initial, peak contraction is mediated by the Gαq-dependent pathway. Activated Gαq stimulates PLC, leading to IP₃-mediated Ca²⁺ release as described above nih.govnih.gov. The resulting increase in cytosolic Ca²⁺ leads to the formation of a Ca²⁺/calmodulin complex, which in turn activates myosin light-chain (MLC) kinase. MLC kinase phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀), a key event that triggers the cross-bridge cycling of actin and myosin, resulting in muscle contraction nih.gov.

The sustained phase of contraction is dependent on both Gαq and Gα₁₃ activation, which converge on a RhoA-dependent pathway nih.gov. This pathway leads to the inhibition of MLC phosphatase, the enzyme that dephosphorylates MLC₂₀. By inhibiting the phosphatase, the contractile state is maintained even as Ca²⁺ levels may begin to decline. This inhibition is achieved through two downstream effectors:

Protein Kinase C (PKC): Activated via the Gαq pathway, PKC phosphorylates CPI-17, a specific inhibitor of MLC phosphatase nih.gov.

Rho Kinase: Activated via the Gα₁₃/RhoA pathway, Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1), which also leads to the inhibition of MLC phosphatase activity nih.gov.

This dual-pathway activation ensures a robust and prolonged contractile response to motilin receptor agonists like this compound.

Receptor Desensitization and Internalization Processes

Like most GPCRs, the motilin receptor is subject to regulatory processes that prevent overstimulation upon prolonged or repeated exposure to an agonist. These processes, known as desensitization, involve receptor phosphorylation, uncoupling from G proteins, and subsequent removal from the cell surface via internalization reprocell.comnih.gov.

The extent and rate of motilin receptor desensitization and internalization are not uniform for all agonists but are instead highly ligand-dependent nih.govnih.gov. Studies comparing the native peptide motilin with macrolide agonists (motilides) such as Erythromycin-A (EM-A) and ABT-229 have revealed significant differences in their ability to induce receptor internalization nih.govovid.com.

The motilide ABT-229, for example, is a much more potent inducer of desensitization and internalization than motilin itself, despite being a less potent agonist for stimulating Ca²⁺ release nih.govnih.gov. This suggests that the structural properties of the ligand can bias the receptor towards specific downstream regulatory pathways. In contrast, EM-A is a very weak inducer of receptor internalization nih.govovid.com. This agonist-specific trafficking may explain why some motilides showed a rapid decline in efficacy (tachyphylaxis) in clinical settings nih.govnih.gov.

| Agonist | Desensitization Potency (pDC₅₀) | % Receptor Internalization (Residual Surface Binding) |

| ABT-229 | 8.78 | 79% (21% remaining) |

| Motilin | 7.77 | 69% (31% remaining) |

| Erythromycin-A (EM-A) | 4.78 | 4% (96% remaining) |

Data represent the negative logarithm of the concentration causing 50% desensitization (pDC₅₀) and the percentage of receptors removed from the cell surface after agonist exposure nih.gov.

While the potency of internalization varies, the kinetics for those agonists that do induce it are similar, with a half-time (t₁/₂) of approximately 25 minutes ovid.com. However, the kinetics of receptor recovery (resensitization) differ dramatically, taking about 1 hour for EM-A, 3 hours for motilin, but over 26 hours for ABT-229, highlighting profound ligand-dependent differences in receptor trafficking ovid.com.

The initial and most crucial step in the homologous desensitization of GPCRs is the phosphorylation of the agonist-occupied receptor mdpi.comresearchgate.net. This phosphorylation is carried out by specific intracellular kinases, primarily G protein-coupled receptor kinases (GRKs) and second-messenger kinases like Protein Kinase C (PKC) mdpi.comnih.gov.

For the motilin receptor, agonist binding leads to its rapid phosphorylation and subsequent internalization via GRK2 nih.gov. The phosphorylation occurs on serine and threonine residues located in the intracellular loops and/or the C-terminal tail of the receptor nih.gov. This GRK-mediated phosphorylation appears to be the primary mechanism for desensitization induced by motilin and some motilides like EM-A nih.govovid.com. However, certain agonists can engage additional phosphorylation pathways. The potent desensitizing agent ABT-229 induces receptor phosphorylation through both GRKs and PKC, which may contribute to its more profound and long-lasting effect on receptor internalization nih.govovid.com.

Following GRK-mediated phosphorylation, the receptor's intracellular domains become a high-affinity binding site for cytosolic adaptor proteins called β-arrestins (β-arrestin-1 and β-arrestin-2) mdpi.com. Studies on the motilin receptor show that all tested agonists induce the translocation of β-arrestins from the cytosol to the plasma membrane, with a greater affinity for β-arrestin-2 than for β-arrestin-1 ovid.compnas.org.

The binding of β-arrestin to the phosphorylated receptor has two major consequences:

G Protein Uncoupling: β-arrestin sterically hinders the receptor's interaction with its cognate G protein, effectively terminating the signal transduction cascade. This is the core of desensitization mdpi.com.

Receptor Internalization: β-arrestin acts as a scaffold, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP2). This linkage targets the receptor-arrestin complex to clathrin-coated pits for internalization into endosomes ovid.com.

Once internalized, the motilin receptor co-localizes with the transferrin receptor, indicating its trafficking through the recycling endosome pathway ovid.com. From here, the receptor can be dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for degradation in lysosomes (down-regulation). The specific ligand that initiated the internalization can influence this fate, contributing to the differing resensitization kinetics observed between agonists like motilin and ABT-229 ovid.com.

Influence of Specific Peptide Domains on Receptor Desensitization and Phosphorylation

The molecular processes of desensitization and phosphorylation of the motilin receptor (MTLR) are intricately linked to the structural domains of its activating peptide, this compound. Research has elucidated that distinct regions of this 22-amino acid peptide play differential roles in receptor activation, desensitization, and subsequent internalization.

The structural integrity of this compound is crucial for its biological activity, with both the N-terminal and C-terminal domains contributing to its interaction with the MTLR. The N-terminal region is primarily responsible for the peptide's agonistic activity, while the C-terminal domain has been identified as a key player in the processes of receptor desensitization and phosphorylation.

The Role of the C-Terminal Domain

Studies utilizing various motilin analogues have demonstrated that the C-terminal portion of the peptide significantly enhances MTLR desensitization, phosphorylation, and internalization. nih.govfrontiersin.org This region is believed to form an α-helix, which stabilizes the binding of the motilin molecule to its receptor. frontiersin.org This stable binding is thought to facilitate the conformational changes in the receptor that lead to its desensitization and subsequent phosphorylation.

Truncated versions of motilin that lack parts of the C-terminal domain exhibit reduced efficacy in inducing desensitization, even when they retain the ability to activate the receptor. This suggests that the C-terminal domain is not essential for receptor activation itself but is critical for initiating the regulatory processes that attenuate the signal.

The Contribution of the N-Terminal Domain

While the C-terminal domain is central to desensitization, modifications at the N-terminus of the motilin peptide can also influence these processes. Alterations in the N-terminal region can lead to a conformation of the MTLR that is less susceptible to phosphorylation and internalization. nih.gov The initial deep binding of the N-terminal pentapeptide into a hydrophobic pocket of the receptor is a critical step for peptide activity. nih.gov However, subsequent interactions involving the C-terminus appear to be the trigger for the desensitization cascade.

Research Findings on Motilin Analogues

To investigate the specific roles of these domains, researchers have compared the effects of full-length motilin with various fragments and analogues. The following table summarizes key findings from a study comparing motilin [1-22] with a C-terminally truncated fragment, motilin [1-14], and analogues with a modification at the N-terminus (Phe³).

| Compound | Agonistic Potency (pEC₅₀) for Ca²⁺ Release | Desensitization | Receptor Phosphorylation | Receptor Internalization |

| Motilin [1-22] | 9.77 | High | Enhanced | High |

| Motilin [1-14] | 8.78 | Reduced | Reduced | Reduced |

| Phe³[1-22] | 7.36 | High | Enhanced | High |

| Phe³[1-14] | 6.65 | Reduced | Reduced | Reduced |

Data compiled from studies on motilin analogues and their effects on CHO-MTLR cells. nih.gov

Pharmacological Assessment of 13 Norleucine Motilin in Pre Clinical in Vitro Models

Delineation of Contractile Mechanisms

Pharmacological analysis in organ bath settings has been crucial for determining the mechanism by which 13-Norleucine-motilin induces gastrointestinal contractions.

In vitro pharmacological studies on this compound consistently demonstrate that its mechanism of action is independent of nervous pathways. nih.govnih.govnih.gov The failure of the anticholinergic agent atropine (B194438) to influence the contractile response indicates that the effect is not mediated via the facilitation of acetylcholine (B1216132) release from enteric neurons. nih.govnih.gov While some studies on other motilin analogues have suggested a dual mechanism involving both direct muscle stimulation and neural pathways, the specific in vitro evidence for this compound points toward a direct action on smooth muscle receptors. nih.govnih.govsemanticscholar.org

Comparative Pharmacodynamics with Endogenous Motilin and Other Motilide Agonists

Comparative studies have been performed to assess the efficacy of this compound relative to natural porcine motilin and other synthetic analogues. When tested on rabbit duodenal muscle and human fundic stomach muscle, this compound was found to be biologically equivalent to the natural polypeptide. nih.govnih.gov

The concentration-response curves for natural motilin (13-Methionine-motilin), this compound, and another analogue, 13-Leucine-motilin, were superimposable. nih.gov There were no significant differences in the calculated maximal contractile responses (CMR's) or the doses required for a half-maximal response (D50 values) among the three motilins. nih.gov This demonstrates that natural porcine motilin and its synthetic analogues with substitutions at position 13 (norleucine or leucine) have equal efficacy in stimulating gastroduodenal motor activity in vitro. nih.govnih.gov These findings suggest that the methionine residue at position 13 of the motilin amino acid sequence is not critical for the molecule's active site in binding to its receptor on smooth muscle. nih.gov

| Compound | Efficacy Compared to Natural Motilin | Receptor Action |

|---|---|---|

| This compound | Equal Efficacy nih.govnih.gov | Direct action on smooth muscle receptors nih.govnih.gov |

| Natural Porcine Motilin (13-Met-M) | Baseline | Direct action on smooth muscle receptors nih.gov |

| 13-Leucine-motilin | Equal Efficacy nih.gov | Direct action on smooth muscle receptors nih.gov |

Structure Activity Relationship Sar Studies of 13 Norleucine Motilin and Analogues

Identification of Functional Domains within the Motilin Peptide Sequence

The N-terminal domain , encompassing amino acid residues 1-7, is consistently identified as the primary determinant of the peptide's biological activity. nih.govnih.govnih.gov This region is responsible for both binding to the motilin receptor and initiating the signal transduction cascade that leads to a physiological response. The high degree of conservation of the N-terminal sequence across different species underscores its critical role in motilin's function. nih.gov

The transitional region , located at amino acid positions 8 and 9, serves as a flexible linker connecting the N-terminal and C-terminal domains. nih.govnih.gov While not directly involved in receptor activation, this region is crucial for correctly positioning the other two domains for optimal interaction with the receptor.

The C-terminal domain , spanning residues 10-22, is characterized by its propensity to form an α-helical structure. nih.govnih.gov This secondary structure is not merely a passive component; it plays a vital role in stabilizing the binding of the N-terminal domain to the active site of the motilin receptor. Furthermore, the C-terminal helix is thought to protect the peptide from enzymatic degradation, thereby prolonging its biological half-life. nih.gov

| Domain | Amino Acid Residues | Primary Function |

| N-Terminal | 1-7 | Receptor binding and biological activity |

| Transitional | 8-9 | Linker between N- and C-terminal domains |

| C-Terminal | 10-22 | Stabilization of receptor binding and protection from degradation |

Determination of Minimal Binding and Biologically Active Motifs (e.g., N-terminal regions)

A key objective of SAR studies has been to identify the smallest fragment of the motilin peptide that retains the ability to bind to and activate its receptor. Research has unequivocally demonstrated that the N-terminal portion of motilin is the minimal structural unit required for biological activity. nih.govnih.govnih.gov Specifically, the N-terminal heptapeptide (B1575542) (residues 1-7) is considered the minimal basic unit for both receptor binding and the elicitation of a biological response. nih.govnih.gov

Contribution of Transitional and C-Terminal Regions to Receptor Interaction and Stability

The α-helical nature of the C-terminal domain also serves a protective function by shielding the peptide from enzymatic degradation. nih.gov This increased stability is a critical factor in the in vivo activity of motilin and its analogues. The transitional region, comprising amino acids 8 and 9, acts as a hinge or linker, providing the necessary flexibility for the N-terminal and C-terminal domains to adopt their optimal conformations for receptor binding. nih.govnih.gov

Recent structural studies have provided a more detailed picture of these interactions. The C-terminus of motilin, from Thr6 to Asn19, forms an α-helix that engages with an extracellular subpocket of the receptor. nih.gov Specific interactions, such as a hydrogen bond between the hydroxyl group of Thr6 and Arg236 in the second extracellular loop (ECL2) of the receptor, and hydrophobic contacts between Tyr7 and Leu10 of motilin and residues in the N-terminus of the receptor, further underscore the importance of the C-terminal region in anchoring the peptide to its receptor. nih.gov

Elucidation of Structural Determinants for Agonist versus Antagonist Activity

The development of synthetic motilin analogues has not only helped to define the requirements for agonist activity but has also led to the discovery of potent motilin receptor antagonists. The transition from agonist to antagonist activity can often be achieved through subtle modifications to the peptide structure, providing valuable insights into the molecular mechanisms of receptor activation.

One of the earliest reported motilin receptor antagonists was [Phe³, Leu¹³] porcine motilin. nih.gov Another example is the analogue motilin 1-12 [CH₂NH]¹⁰⁻¹¹, which incorporates a reduced peptide bond between residues 10 and 11. This modification results in a compound with high affinity for the motilin receptor but only weak contractile activity, characteristic of a competitive antagonist. nih.gov In vitro studies demonstrated that this analogue could displace the dose-response curve of native motilin to the right, confirming its antagonistic properties. nih.gov

Advanced Methodological Approaches in Peptide Receptor Research Relevant to Motilin System

Biochemical Cross-Linking Techniques for Identifying Ligand-Receptor Contact Residues

Biochemical cross-linking, particularly photoaffinity labeling, is a powerful technique used to identify the specific points of contact between a ligand and its receptor. This method provides direct evidence of the ligand-binding pocket's composition and offers spatial constraints for molecular modeling.

The core principle of photoaffinity labeling involves engineering a ligand analogue that incorporates a photoreactive group and a detectable tag, such as a radioisotope. The analogue 13-Norleucine-motilin is a synthetic variant of motilin where the methionine at position 13 is replaced by norleucine. This substitution is strategically important as it prevents oxidation of the peptide during experimental procedures like radioiodination, thereby preserving its biological activity for binding assays.

A landmark study utilized a similar strategy to probe the motilin receptor's binding domain. Researchers developed a radioiodinatable peptide analogue of human motilin, [Bpa(1),Ile(13)]motilin, which incorporates two key modifications:

p-benzoyl-L-phenylalanine (Bpa) at position 1: This unnatural amino acid contains a benzophenone (B1666685) group that, upon exposure to UV light, becomes highly reactive and forms a stable covalent bond with nearby amino acid residues.

Isoleucine (Ile) at position 13: Similar to the norleucine substitution, this replacement for methionine prevents oxidative damage during the radioiodination of Tyrosine at position 7, ensuring the probe remains functional. semanticscholar.org

This photolabile probe was demonstrated to be a full agonist at the motilin receptor, binding with high affinity and initiating a physiological response (intracellular calcium increase). semanticscholar.org Upon photolysis, the [Bpa(1),Ile(13)]motilin probe covalently attached to the motilin receptor. Subsequent enzymatic and chemical cleavage of the receptor-ligand complex allowed for the identification of the labeled receptor fragments. The results demonstrated that the N-terminal pharmacophoric domain of the motilin analogue makes direct contact with the first and second extracellular loop domains of the receptor. semanticscholar.org A separate study using a probe with a photolabile group at position 5 further identified the third extracellular loop as another critical contact site. nih.gov These findings are crucial, as the large second extracellular loop is a unique structural feature of the motilin receptor compared to its closest relative, the ghrelin receptor. semanticscholar.org This approach provides direct evidence of the residues that form the binding pocket, information vital for understanding ligand specificity and the rational design of novel agonists or antagonists.

| Method | Probe Used | Key Findings | Receptor Domains Identified |

|---|---|---|---|

| Photoaffinity Labeling | [Bpa(1),Ile(13)]motilin | Identified direct contact points between the N-terminus of a motilin analogue and its receptor. | First and Second Extracellular Loops semanticscholar.org |

| Photoaffinity Labeling | Analogue with photolabile group at position 5 | Provided additional spatial constraints for the ligand-receptor interaction model. | Third Extracellular Loop nih.gov |

Site-Directed Mutagenesis for Analyzing Motilin Receptor Domain Functions

Site-directed mutagenesis is a cornerstone technique for dissecting the functional role of specific amino acids and domains within a receptor. By systematically replacing targeted amino acids and evaluating the impact on ligand binding and receptor activation, researchers can create a functional map of the receptor. This approach has been instrumental in understanding how the motilin receptor translates the binding of agonists like this compound into an intracellular signal.

Studies on the human motilin receptor have employed mutagenesis to explore the function of its intracellular domains, which are critical for coupling with G proteins. nih.govphysiology.org In one such study, researchers created a series of receptor constructs with specific deletions or alanine (B10760859) substitutions throughout the first, second, and third intracellular loops. nih.gov These mutant receptors were then expressed in host cells (e.g., COS cells) and tested for their ability to bind motilin and to trigger an intracellular calcium response upon stimulation by either motilin or the non-peptide agonist, erythromycin (B1671065).

The results identified several key residues essential for receptor function. Specifically, mutations of Tyrosine at position 66 (Tyr66) in the first intracellular loop, Arginine at position 136 (Arg136) in the second intracellular loop, and Valine at position 299 (Val299) in the third intracellular loop led to a significant loss of biological activity in response to both agonists. nih.gov This indicates that these residues are not directly involved in discriminating between different classes of agonists at the binding site but are fundamental to the conformational changes required for G protein activation. nih.govphysiology.org These findings suggest that chemically distinct agonists, which bind to different regions of the receptor's extracellular and transmembrane domains, converge on a common activation mechanism involving these specific intracellular residues. nih.govphysiology.org

| Receptor Domain | Mutated Residue | Observed Effect on Function | Inferred Role of Residue |

|---|---|---|---|

| First Intracellular Loop | Tyr66 | Substantial loss of intracellular Ca2+ response to both motilin and erythromycin. nih.gov | Critical for G protein coupling/receptor activation. |

| Second Intracellular Loop | Arg136 | Substantial loss of intracellular Ca2+ response to both motilin and erythromycin. nih.gov | Critical for G protein coupling/receptor activation. |

| Third Intracellular Loop | Val299 | Substantial loss of intracellular Ca2+ response to both motilin and erythromycin. nih.gov | Critical for G protein coupling/receptor activation. |

Single-Molecule Force Spectroscopy for Quantifying Peptide-Receptor Interaction Strengths

Single-molecule force spectroscopy (SMFS), typically performed using an atomic force microscope (AFM), is a cutting-edge technique that allows for the direct measurement of the forces that govern the interaction between a single ligand and a single receptor molecule. nih.govnih.gov This method provides unparalleled insight into the binding strength, kinetics, and energy landscape of molecular interactions, details that are often averaged out in ensemble-based assays. researchgate.net

In a typical SMFS experiment to study the this compound system, the AFM cantilever tip would be functionalized with the peptide ligand. This is often achieved using a flexible linker molecule (e.g., polyethylene (B3416737) glycol, PEG) to allow the ligand orientational freedom to bind its receptor. mdpi.com The AFM tip is then brought into contact with a surface, such as the membrane of a living cell, that expresses the motilin receptor. As the tip is retracted, a bond may have formed between a single this compound molecule and a receptor. The force required to rupture this single bond is measured by the deflection of the cantilever, generating a characteristic force-distance curve. mdpi.comunibas.ch By repeating this process thousands of times and analyzing the distribution of rupture forces, researchers can quantify the binding force and determine kinetic parameters like the dissociation rate (k_off).

While SMFS has been successfully applied to quantify the interaction forces of numerous other peptide-receptor systems, a review of the available scientific literature indicates that this specific technique has not yet been reported for the direct analysis of the this compound interaction with the motilin receptor. The application of this methodology would represent a significant step forward, potentially revealing the precise unbinding force of the peptide and how this force is modulated by different physiological conditions or by mutations in the receptor's binding pocket.

Application of Spectroscopic Techniques (e.g., EPR, UV-vis) in Peptide-Receptor Interaction Analysis

Spectroscopic techniques offer non-invasive ways to monitor the molecular-level consequences of ligand binding, such as conformational changes in the receptor or environmental changes around the peptide itself.

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly suited for studying protein dynamics and conformational changes. uni-konstanz.de In the context of the motilin system, EPR could be used via site-directed spin labeling. This would involve introducing a cysteine residue at a specific site of interest in the motilin receptor through mutagenesis, followed by covalent attachment of a stable nitroxide spin-label. The EPR spectrum of this label is highly sensitive to its local environment and mobility. nih.gov Upon binding of this compound, any conformational change in the receptor would alter the mobility of the spin label, leading to a detectable change in the EPR spectrum. nih.gov This approach can provide dynamic information about how different domains of the receptor move relative to one another during the process of activation.

Ultraviolet-visible (UV-vis) Absorption Spectroscopy is a more accessible technique that can monitor ligand binding if the interaction causes a change in the electronic environment of a chromophore. andreabellelli.ituniroma1.it Peptides and proteins absorb UV light primarily due to the presence of aromatic amino acid residues, such as tyrosine (Tyr) and tryptophan (Trp). thermofisher.com Motilin contains a tyrosine residue at position 7. The UV absorbance spectrum of this tyrosine is sensitive to its local environment. springernature.com When this compound binds to its receptor, the tyrosine residue may be transferred to a more hydrophobic environment within the binding pocket, or its conformation may be altered. Such a change could lead to a subtle shift in its UV absorption spectrum. uniroma1.it By monitoring this spectral shift during a titration experiment, one could potentially calculate binding affinities (K_d). Second derivative spectroscopy can be used to enhance the resolution of these subtle spectral shifts, making the technique more sensitive. thermofisher.comspringernature.com

Currently, specific studies employing EPR or UV-vis spectroscopy to analyze the direct interaction between this compound and the motilin receptor are not prominent in the published literature. The application of these powerful spectroscopic methods could provide complementary information to mutagenesis and cross-linking studies, offering a more complete and dynamic picture of the motilin system's function.

Evolutionary and Comparative Biological Aspects of the Motilin System

Comparative Sequence Analysis of Motilin Across Diverse Vertebrate Species

Motilin is a 22-amino-acid peptide in most mammals. nih.gov Sequence analysis across a wide range of vertebrate species reveals both conserved regions and significant diversity. The C-terminal region of the peptide is more highly conserved than the N-terminal region, suggesting an important, albeit different, functional role from the N-terminus, which is critical for stimulating GI motility. nih.govfrontiersin.org

Mammalian and avian motilin sequences show a relatively high degree of homology. nih.govfrontiersin.org In contrast, the motilin sequences found in reptiles, amphibians, and fish are markedly different. nih.govfrontiersin.org For instance, most fish motilins begin with a histidine residue, whereas mammalian and avian motilins typically start with phenylalanine. nih.govfrontiersin.org This structural divergence often leads to species-specific ligand-receptor interactions; for example, human motilin does not activate the zebrafish motilin receptor. frontiersin.org

| Species | Motilin Amino Acid Sequence |

|---|---|

| Human | F V P I F T Y G E L Q R M Q E K E R N K G Q |

| Dog | F V P I F T H S E L Q K M R E K E R N K G Q |

| Rabbit | F V P I F T G S E L Q K M R E K E R K K G Q |

| Chicken | F V P F F T Q S D I Q K M Q E K E R I K G Q |

| Alligator | F L P I F T H S D M Q K M Q E N E K N K A Q |

| Zebrafish | H I A F F S S E L Q K G R E K E R L K S Q |

Genomic and Evolutionary Analysis of Motilin and Motilin Receptor Pseudogenization in Rodent Lineages

One of the most significant findings in the comparative biology of the motilin system is its absence in common laboratory rodents. frontiersin.orgmdpi.com Genomic analyses have revealed that the genes for both motilin (MLN) and its receptor (MLNR) have become non-functional pseudogenes in species such as mice and rats. bioscientifica.comnih.govnii.ac.jp

Evolutionary studies suggest that the motilin receptor (MLNR) gene was the first to become a pseudogene, an event that occurred before the divergence of squirrels from other rodent lineages approximately 75 million years ago. bioscientifica.comnih.gov Following the loss of the functional receptor, the motilin (MLN) gene, no longer under selective pressure to maintain its function, subsequently became inactivated independently in different rodent lineages. bioscientifica.comnih.gov For example, while the kangaroo rat has retained a seemingly functional open reading frame for the motilin gene, the gene has been inactivated in guinea pigs as well as in the common ancestor of mice and rats. bioscientifica.comnih.gov This stepwise loss of an interacting ligand-receptor pair is a notable example of "use it or lose it" in molecular evolution. bioscientifica.comnih.gov

Implications of Species-Dependent Motilin System Variability for In Vitro and Pre-clinical Research Models

The absence of a functional motilin system in mice and rats has major consequences for biomedical research. mdpi.combiorxiv.org These animals, which are the most common preclinical models, cannot be used to study the physiological roles of motilin or to screen for drugs that target the motilin receptor. mdpi.combiorxiv.orgplos.org This limitation has historically hindered motilin research.

To overcome this challenge, researchers have turned to other animal models where the motilin system is intact and functional, such as dogs, rhesus monkeys, and the house musk shrew (Suncus murinus). nih.govfrontiersin.org The house musk shrew, in particular, is a small and easily handled mammal that possesses a motilin system comparable to humans, making it a valuable model. nih.govfrontiersin.org

Another approach has been the development of transgenic mice that express the human motilin receptor (hMTLR). mdpi.combiorxiv.orgplos.org These "knock-in" models respond to human motilin and motilin agonists, allowing for in vivo studies of motilin receptor function in a rodent model. mdpi.combiorxiv.orgplos.org The development and use of specific synthetic agonists, such as 13-Norleucine-motilin, are crucial for these studies. Such compounds provide stable and potent tools to activate the motilin receptor, facilitating the investigation of its downstream signaling pathways and physiological effects in these specialized animal models.

Influence of Post Translational Modifications on Motilin Analogue Activity and Receptor Interaction

Overview of Key Post-Translational Modifications in Peptide Hormone Biology

Post-translational modifications are enzymatic or spontaneous chemical changes to proteins following their biosynthesis. wikipedia.org For peptide hormones, these modifications are critical for their maturation, stability, signaling specificity, and receptor binding affinity. researchgate.net Peptide hormones are typically synthesized as inactive pre-propeptides, which undergo a series of modifications to become fully functional. nih.gov

Key PTMs in peptide hormone biology include:

Proteolytic Processing: This is a fundamental PTM where the initial pre-propeptide is cleaved to remove the signal peptide and propeptide sequences, resulting in the mature, active hormone. researchgate.netnih.gov

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a common regulatory mechanism. yale.edu It plays a vital role in intracellular signal transduction and can modulate protein function, activity, and interaction with other molecules. yale.edunih.gov

Glycosylation: The attachment of carbohydrate moieties to asparagine (N-linked) or serine/threonine (O-linked) residues can impact protein folding, stability, and cell-cell communication. wikipedia.orgnih.gov Glycosylation is essential for the activity of some enzymes and can protect peptides from degradation. nih.govnih.gov

Amidation: The addition of an amide group to the C-terminus of a peptide is a common modification that can enhance its stability and biological activity by protecting it from carboxypeptidases.

Sulfation: The addition of a sulfate (B86663) group, typically to tyrosine residues, can significantly affect the biological activity and receptor-binding affinity of peptide hormones. researchgate.net

Acetylation and Methylation: The addition of acetyl or methyl groups, often at the N-terminus or on lysine (B10760008) residues, can alter a peptide's charge and hydrophobicity, thereby influencing its function and interactions. yale.edu

Disulfide Bond Formation: The formation of covalent linkages between cysteine residues is crucial for the correct three-dimensional structure and stability of many peptide hormones. wikipedia.org

These modifications can work in concert to fine-tune the function of a peptide hormone, affecting its bioactivity, stability, and how it interacts with its target receptor. researchgate.net

Impact of Specific Modifications on Motilin Receptor Binding Affinity

The interaction between motilin or its analogues and the motilin receptor (MTLR) is highly specific, and even minor modifications to the peptide sequence can alter binding affinity and potency. The substitution of one amino acid for another, a common modification in the development of peptide analogues, is a key example.

A significant analogue of motilin is 13-Norleucine-motilin ([Nle13]-motilin), where the methionine residue at position 13 is replaced by norleucine. medchemexpress.com Methionine is susceptible to oxidation, which can lead to a loss of biological activity. Norleucine is a non-oxidizable isomer of leucine (B10760876) that is structurally similar to methionine, making it an effective substitute to enhance the peptide's stability while preserving its biological function.

Research has shown that this specific modification does not compromise the analogue's ability to bind to and activate the motilin receptor. Studies using HEK293T cells expressing the rabbit motilin receptor demonstrated that the potency of [Nle13]-motilin is comparable to that of native motilin. medchemexpress.cn Both peptides were more potent than the non-peptide agonist erythromycin (B1671065). medchemexpress.cn This indicates that the substitution at position 13 is well-tolerated by the receptor and that [Nle13]-motilin effectively mimics the action of the endogenous hormone. medchemexpress.commedchemexpress.cn

| Compound | Relative Potency | Receptor System | Source |

|---|---|---|---|

| Motilin | High | Rabbit Motilin Receptor in HEK293T cells | medchemexpress.cn |

| This compound | High (comparable to Motilin) | Rabbit Motilin Receptor in HEK293T cells | medchemexpress.cn |

| Erythromycin | Lower than Motilin and 13-Nle-motilin | Rabbit Motilin Receptor in HEK293T cells | medchemexpress.cn |

The N-terminal region of motilin is known to be crucial for its biological activity, while the C-terminal portion is thought to stabilize the binding of the molecule to its receptor. nih.gov The modification at position 13, being in the C-terminal half of the peptide, appears to successfully maintain the structural integrity required for high-affinity binding.

Effects of Post-Translational Modifications on Receptor Trafficking and Desensitization Profiles

Upon binding of an agonist, G protein-coupled receptors (GPCRs) like the motilin receptor undergo a process of desensitization and internalization, which regulates the cellular response to prolonged stimulation. reprocell.comnih.gov This process is critical for preventing overstimulation and is influenced by the specific nature of the activating ligand. nih.govovid.com

The desensitization of the motilin receptor is initiated by its phosphorylation, likely by a GPCR kinase (GRK), which then promotes the binding of β-arrestin proteins. reprocell.comnih.govnih.gov β-arrestins are multifunctional adaptor proteins that block further G protein activation and facilitate the internalization of the receptor from the cell surface into endosomes. nih.govpnas.orgyoutube.com Once internalized, the receptor can either be recycled back to the plasma membrane (resensitization) or targeted for degradation. reprocell.comnih.gov

Different motilin receptor agonists can induce distinct patterns of receptor trafficking and desensitization. ovid.comnih.gov Studies comparing the effects of native motilin with non-peptide agonists, known as motilides (e.g., erythromycin-A and ABT-229), have revealed significant differences in receptor internalization and resensitization kinetics. ovid.comnih.gov

For instance, the motilide ABT-229 is a more potent inducer of receptor internalization than motilin, which in turn causes more internalization than erythromycin-A (EM-A). ovid.comnih.gov This leads to a more profound loss of cell surface receptors after exposure to ABT-229 (88%) compared to motilin (63%) or EM-A (34%). nih.gov

Furthermore, the rate at which the receptor returns to the cell surface and regains sensitivity (resensitization) is also highly dependent on the agonist. The half-time for motilin receptor resensitization is approximately 3 hours after stimulation with motilin and 1 hour with EM-A. nih.gov In stark contrast, resensitization after exposure to ABT-229 is dramatically slower, taking around 26 hours. nih.gov This prolonged desensitization may be a contributing factor to the tachyphylaxis (rapidly diminishing response) observed with some motilides in clinical settings. nih.govnih.gov

While specific data on the receptor trafficking profile of this compound is not detailed, its structural and functional similarity to native motilin suggests it would likely follow a similar desensitization and resensitization pathway. The different trafficking profiles induced by various agonists highlight how modifications to the ligand structure can fundamentally alter the downstream cellular regulation of the receptor, a key consideration in the development of therapeutic agonists. nih.govovid.com

| Agonist | Internalization Potency (p-int50) | Cell Surface Receptor Loss (%) | Resensitization Half-Time (t½) | Source |

|---|---|---|---|---|

| ABT-229 | 8.3 | 88% | 26 hours | nih.gov |

| Motilin | 7.86 | 63% | 3 hours | nih.gov |

| Erythromycin-A (EM-A) | 4.77 | 34% | 1 hour | nih.gov |

Emerging Directions in 13 Norleucine Motilin Research

Advanced Studies on Ligand-Dependent Receptor Signaling Bias

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a burgeoning field in pharmacology. For the motilin receptor, a G protein-coupled receptor (GPCR), this could mean that different agonists, including 13-Norleucine-motilin, might trigger distinct intracellular signaling cascades, leading to varied physiological outcomes.

While specific studies focusing exclusively on the biased signaling profile of this compound are not yet prevalent in published literature, the motilin receptor itself is a candidate for such investigations. The receptor is known to couple to Gq proteins, leading to an increase in intracellular calcium. medchemexpress.cn However, the potential for coupling to other G proteins or engaging β-arrestin pathways in a ligand-dependent manner is an active area of interest.

Future research is anticipated to explore whether this compound exhibits any bias in its signaling compared to native motilin or other synthetic agonists like erythromycin (B1671065). Such studies would typically involve cell-based assays measuring the activation of different signaling pathways (e.g., Gq-mediated calcium mobilization versus Gs-mediated cAMP production or β-arrestin recruitment). Understanding the signaling signature of this compound could provide a deeper understanding of its physiological effects and guide the design of novel motilides with tailored signaling properties to maximize therapeutic benefit while minimizing potential side effects.

Exploration of Molecular Determinants Governing Functional Selectivity of Motilin Ligands

The functional selectivity of a ligand is intrinsically linked to its specific binding mode at the receptor. The substitution of methionine at position 13 with the isosteric but non-oxidizable norleucine residue in this compound provides a stable tool for such investigations. The N-terminal region of motilin is known to be crucial for its biological activity. nih.gov

Recent breakthroughs in structural biology, particularly the determination of the cryo-electron microscopy (cryo-EM) structure of the motilin receptor in complex with motilin, have provided unprecedented insights into the ligand-receptor interface. nih.govproteopedia.org These structures reveal that the N-terminal pentapeptide of motilin inserts deep into a hydrophobic pocket within the receptor's transmembrane domain, which is a key determinant of agonist activity. The C-terminal region of motilin forms an α-helix that interacts with the extracellular loops of the receptor. nih.gov

Future studies employing computational modeling, site-directed mutagenesis, and further high-resolution structural analyses with this compound will be crucial to dissect the precise molecular determinants that govern its functional selectivity. Understanding these interactions at an atomic level will be instrumental in the rational design of new motilin receptor agonists with improved pharmacological profiles.

Table 1: Key Molecular Interactions of Motilin with its Receptor

| Motilin Region | Interacting Receptor Domain | Significance |

| N-terminal pentapeptide | Hydrophobic orthosteric subpocket | Essential for receptor activation |

| C-terminal α-helix | Extracellular subpocket | Contributes to binding affinity and may mediate receptor desensitization |

Development of Novel Analytical and Biophysical Methodologies for Characterizing Peptide Ligand-Receptor Systems

The characterization of the interaction between peptide ligands like this compound and their receptors is increasingly benefiting from the application of advanced analytical and biophysical techniques. These methods provide detailed information on binding kinetics, thermodynamics, and conformational changes, which are critical for a comprehensive understanding of receptor activation.

Advanced Mass Spectrometry: Techniques such as native mass spectrometry (native MS) are emerging as powerful tools for studying non-covalent ligand-receptor complexes. frontiersin.org This approach allows for the direct observation of the intact ligand-receptor complex in the gas phase, providing information on binding stoichiometry and affinity. While not yet specifically reported for this compound, its application could yield valuable data on its interaction with the motilin receptor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that enables the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and a receptor. researchgate.netnih.govnih.govmdpi.com This methodology could be employed to quantitatively compare the binding kinetics of this compound with that of native motilin and other motilides, providing insights into their structure-kinetics-activity relationships.

Cryo-Electron Microscopy (Cryo-EM): As demonstrated by the recent structures of the motilin receptor, cryo-EM has become an indispensable tool for visualizing the three-dimensional architecture of GPCR-ligand complexes at near-atomic resolution. nih.govelifesciences.orgresearchgate.net Future cryo-EM studies involving this compound could reveal subtle conformational differences in the receptor that may underlie its specific functional properties.

Photoaffinity Labeling: This technique has been used to identify the ligand-binding domains within the human motilin receptor. nih.govnih.gov By incorporating a photolabile group into a motilin analog, researchers can covalently crosslink the ligand to its binding site upon UV irradiation, allowing for the subsequent identification of the interacting receptor domains. Applying this method with a this compound-based probe could precisely map its binding site.

These and other advanced methodologies are poised to provide a more dynamic and detailed picture of the this compound–receptor system, moving beyond static binding affinities to a deeper understanding of the molecular events that lead to receptor activation and downstream physiological effects.

Q & A

Q. What are the established methodologies for synthesizing and characterizing 13-Norleucine-motilin?

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) with norleucine substitution at position 13 to mimic natural motilin. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural validation . New compounds must include detailed protocols for synthesis, purification, and analytical validation to ensure reproducibility . For known analogues, cite prior literature confirming synthesis routes and structural integrity .

Q. What experimental models are recommended for studying this compound’s effects on gastrointestinal motility?

The isolated vascular-perfused canine stomach and duodenum model is a gold standard for assessing direct myoelectrical and mechanical effects. This model allows precise control over dose-response relationships and isolates organ-specific responses, as demonstrated in studies showing duodenal sensitivity twice that of the pylorus . In vitro assays (e.g., organ baths) can complement these findings but may lack physiological coordination between organs .

Q. How should researchers design dose-response studies for this compound?

Use logarithmic dose increments (e.g., 0.1–10 μg/kg) to establish threshold and maximal responses. Include controls for solvent effects and baseline activity. In canine models, dose-dependent increases in duodenal spike activity and intraluminal pressure were observed, with electronic analysis correlating spikes to pressure changes . Report absolute numerical data (e.g., pressure in mmHg) alongside derived metrics (e.g., % change) to enable cross-study comparisons .

Advanced Research Questions